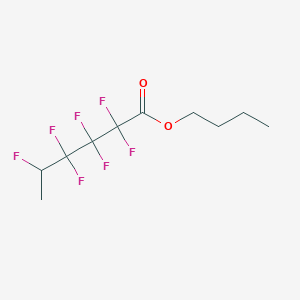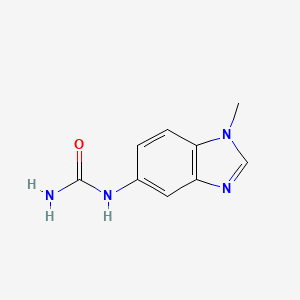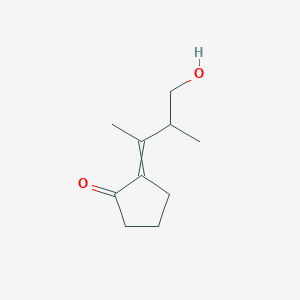
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is a chemical compound known for its unique structure and properties. It is a cyclopentanone derivative with a hydroxy and methylbutylidene substituent, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy and methylbutylidene groups. One common method is the aldol condensation reaction, where cyclopentanone reacts with 4-hydroxy-3-methylbutanal under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler cyclopentanone derivative without the hydroxy and methylbutylidene substituents.
4-Hydroxy-2-cyclopenten-1-one: Another cyclopentanone derivative with a hydroxy group but lacking the methylbutylidene substituent.
Uniqueness
2-(4-Hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
67604-78-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methylbutan-2-ylidene)cyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(6-11)8(2)9-4-3-5-10(9)12/h7,11H,3-6H2,1-2H3 |
InChI Key |
UWWMHBQVXDAZHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=C1CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzo[7]annulene-5-carbonitrile](/img/structure/B14461922.png)

![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)

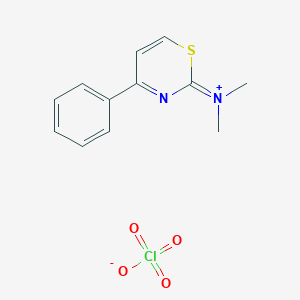

![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
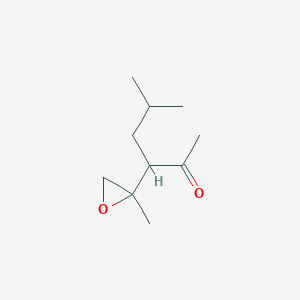

phosphanium chloride](/img/structure/B14461970.png)

